Compound Description: These compounds are the products of a domino reaction between ethyl 4-hydroxyalkyl-2-ynoate and N-heteroarylmethyl-N-2,2-difluoroethan-1-amine. Some derivatives within this class, specifically 4-((N-2,2-difluoroethyl)(N-6-chloropyridin-3-ylmethyl)amino)-5,5-dimethylfuran-2(5H)-one and 4-((N-2,2-difluoroethyl)(N-6-fluoropyridin-3-ylmethyl)-amino)-5,5-dimethylfuran-2(5H)-one, exhibit insecticidal activity against Myzus persicae. []
Compound Description: This compound is a thiamine derivative identified as a marker molecule for process flavors with high thiamine concentrations. It displays kokumi taste-enhancing activity with a taste threshold concentration between 35 and 120 µmol/L. [] This compound has also been identified as a naturally occurring taste enhancer found in thermally processed foods rich in thiamine. []
Compound Description: This compound is a thiamine derivative identified as both a marker molecule for process flavors with high thiamine concentrations and a kokumi taste enhancer. It exhibits a taste threshold concentration between 35 and 120 µmol/L. [] Studies have shown that the formation of this compound from thiamine is influenced by pH, heating time, and temperature. [] Similar to S-((4-Amino-2-methylpyrimidin-5-yl)methyl)-L-cysteine, it is considered a naturally occurring taste enhancer found in thermally processed foods rich in thiamine. []
Compound Description: This thiamine derivative acts as a marker molecule for process flavors with high thiamine concentrations and exhibits kokumi taste-enhancing activity. Its taste threshold concentration falls between 35 and 120 µmol/L. [] Research suggests that its formation from thiamine is affected by factors such as pH, heating time, and temperature. [] Additionally, it's recognized as a naturally occurring taste enhancer present in thiamine-rich, thermally treated foods. []
Compound Description: This compound, a thiamine derivative, is identified as a marker molecule for process flavors characterized by high thiamine concentrations. []
-Methyl-5-thiazoleethanol []
Compound Description: This thiamine derivative serves as a marker molecule for process flavors with high thiamine concentrations. []
Compound Description: This compound is another thiamine derivative that has been identified as a naturally "food-born" taste enhancer. It is found in thiamine-rich, thermally treated food products. []
Compound Description: This series of compounds was synthesized and evaluated for their cytotoxic activity against Bel-7402 and HT-1080 cancer cell lines. The study found that compound 23, featuring a 4-triflouromethylanilino substituent at the C-7 position, exhibited the most potent cytotoxicity. []
-Amino-N-(2-methylpropyl)benzenesulfonamide []
Compound Description: This compound is a process-related impurity identified in the synthesis of Ritonavir hydrochloride, an antiviral medication. The presence of this impurity in both bulk and tablet formulations of Ritonavir hydrochloride has been quantified using RP-HPLC methods. []
Compound Description: This compound is a crystalline polymorph with antifungal activity. It is used in pharmaceutical compositions to treat fungal infections in mammals. []
Compound Description: This compound, known as triazole 1.1, acts as a G protein-biased kappa opioid agonist. It holds therapeutic potential for pain and itch management while potentially minimizing side effects associated with unbiased kappa opioid agonists. []
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